3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide

Catalog No.
S588813
CAS No.
54653-62-2
M.F
C11H16N2O3
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamid...

CAS Number

54653-62-2

Product Name

3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide

IUPAC Name

3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C11H16N2O3/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8/h1-2,7,14-15H,3-6,12H2,(H,13,16)

InChI Key

KGZWXTYWZFMLSQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCNC(=O)CCN)O)O

Synonyms

N(beta)-alanyldopamine, N-beta-alanyldopamine

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)CCN)O)O

3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide is a secondary carboxamide, a member of catechols and a primary amino compound. It is functionally related to a dopamine.

3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide, also known as N-β-alanyldopamine, is a significant chemical compound derived from dopamine. Its molecular formula is C11_{11}H16_{16}N2_2O3_3, and it has a molecular weight of 224.26 g/mol. This compound features a secondary carboxamide structure and is classified as both a primary amino compound and a catechol derivative . The presence of the 3,4-dihydroxyphenyl group contributes to its biological activity and interaction potential.

The chemical reactivity of 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide primarily involves its amine and carboxamide functional groups. It can participate in various reactions such as:

  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Alkylation: The nitrogen can undergo alkylation reactions, modifying its properties.
  • Oxidation: The catechol moiety can be oxidized to form quinones, which are important in biological systems for their role in electron transfer and redox reactions.

These reactions are essential for understanding its role in biological systems and potential applications in medicinal chemistry.

3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide exhibits significant biological activity due to its structural similarity to dopamine. It is involved in the metabolism of catecholamines and plays a crucial role in processes such as:

  • Neurotransmission: As a dopamine derivative, it may influence dopaminergic signaling pathways.
  • Sclerotization: In insects, it is implicated in the hardening and pigmentation of cuticles through its action as a substrate for phenoloxidase enzymes .
  • Potential Therapeutic Effects: Research suggests that compounds related to dopamine metabolism could have implications for treating conditions like Parkinson's disease or other neurodegenerative disorders.

The synthesis of 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide can be achieved through several methods:

  • Coupling Reaction: A common method involves the coupling of β-alanine with dopamine under specific conditions, often using coupling agents such as N-hydroxysuccinimide esters.
  • Boc Protection Strategy: The use of protecting groups (e.g., Boc) during synthesis can help manage functional group reactivity, allowing for selective reactions and purification steps.
  • Recrystallization: Purification of the final product typically involves recrystallization techniques to achieve high purity levels necessary for research applications .

The applications of 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide span various fields:

  • Research: It serves as a substrate in enzymatic studies focusing on phenoloxidase activity.
  • Insect Physiology Studies: Its role in insect cuticle formation makes it valuable for entomological research.
  • Pharmaceutical Development: Potential applications in developing drugs targeting catecholamine-related disorders .

Interaction studies involving 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide focus on its biochemical interactions with enzymes and receptors:

  • Enzymatic Interactions: As a substrate for phenoloxidase, it forms quinone adducts that are crucial for insect cuticle sclerotization.
  • Receptor Binding Studies: Its structural similarity to dopamine allows it to engage with dopaminergic receptors, which could be explored further for therapeutic implications .

Several compounds share structural similarities with 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
DopamineCatecholamine with two hydroxyl groupsPrimary neurotransmitter involved in reward pathways
N-methyl-D-aspartateAmino acid derivative affecting NMDA receptorsPlays a role in synaptic plasticity
N-β-AlanyldopamineDirectly related to dopamine metabolismInvolved in insect physiology

These comparisons highlight how 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide retains unique properties while sharing functional characteristics with other biologically active compounds. Its specific interactions and roles within biological systems underscore its significance in both research and potential therapeutic contexts .

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

224.11609238 g/mol

Monoisotopic Mass

224.11609238 g/mol

Heavy Atom Count

16

Other CAS

54653-62-2

Wikipedia

3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide

Dates

Last modified: 02-18-2024

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